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molecular formula C6H6N2O3 B1388494 5-Methoxypyrazine-2-carboxylic acid CAS No. 40155-42-8

5-Methoxypyrazine-2-carboxylic acid

Cat. No. B1388494
M. Wt: 154.12 g/mol
InChI Key: YVGVOPNUEFTVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09175013B2

Procedure details

5-Chloropyrazine-2-carboxylic acid (5.0 g, 0.032 mol) was charged to a round-bottom flask equipped with a thermocouple, overhead stirrer and reflux condenser. Methanol (37.5 mL, 0.926 mol) was charged followed by conc. sulfuric acid (0.2 mL, 0.004 mol). The 3-neck flask was equipped with a heating mantle, and then the reaction mixture was heated to ca. 65.0° C. (T internal). The reaction mixture continued to stir at ca. 65.0° C. (T internal) for ca. 4 h. The reaction mixture cooled to ca. 25.8° C. (T internal). Methanol (12 mL, 0.31 mol; EMD; Lot 50197) was charged and the slurry continued to stir at ca. 22.3° C. (T internal) for ca. 15 mins then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen. 25% Sodium methoxide in methanol (1:3, Sodium methoxide:Methanol, 7.7 mL) was charged to flask while temperature remained below 30.0° C. (T internal). The reaction mixture was adjusted to 20.4° C. (T internal). After 30 min., sodium hydroxide (2.0 g, 0.04 mol) and water (37.5 mL, 2.08 mol) were combined to form a solution, and then the solution was charged to the reaction mixture. Water (50.0 mL, 2.78 mol) was charged and then the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins. The heating mantle was removed, and then the reaction mixture cooled to ca. 25.4° C. (T internal). 38% aq. HCl Solution (38:62, hydrogen chloride:water, 4.0 mL) was at a rate (ca. 5 min.) such that the temperature remained below 30.0° C. (T internal). The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal), and then filtered over a scintered funnel. The solids were rinsed with water (10.0 mL, 0.555 mol) and dried under vacuum overnight to afford 5-methoxypyrazine-2-carboxylic acid (3.59 g). 1H NMR (500 MHz, DMSO) δ ppm 13.24 (1H, br s), 8.79 (1H, d, J=1.2 Hz), 8.37 (1H, d, J=1.2 Hz), 3.98 (s, 3H); 13C NMR (125 MHz, DMSO) δ ppm 165.36, 161.88, 143.88, 136.82, 135.55, 54.69.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.7 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
37.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
12 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16][O-:17].[Na+].[OH-].[Na+].O>CO>[CH3:16][O:17][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Step Two
Name
Quantity
37.5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
7.7 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
37.5 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Nine
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at ca. 65.0° C. (T internal) for ca. 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple, overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The 3-neck flask was equipped with a heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled to ca. 25.8° C. (T internal)
STIRRING
Type
STIRRING
Details
to stir at ca. 22.3° C. (T internal) for ca. 15 mins
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
remained below 30.0° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 20.4° C.
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form a solution
ADDITION
Type
ADDITION
Details
the solution was charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The heating mantle was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to ca. 25.4° C. (T internal)
CUSTOM
Type
CUSTOM
Details
was at a rate (ca. 5 min.) such that the temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
remained below 30.0° C.
STIRRING
Type
STIRRING
Details
The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over a scintered funnel
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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